Tfllr-NH2(tfa)
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Overview
Description
TFLLR-NH2 TFA is a synthetic peptide agonist of proteinase-activated receptor 1 (PAR1) that induces calcium mobilization in dorsal root ganglion neurons. In vivo, TFLLR-NH2 stimulates plasma extravasation in the bladder, esophagus, stomach, intestine, and pancreas in wild-type, but not PAR1-/-, mice. It also reduces carrageenan-induced hyperalgesia in rats.
Scientific Research Applications
Organic Synthesis
Trifluoroacetic acid (TFA) is extensively utilized in organic synthesis, serving as a solvent, catalyst, and reagent. Its applications span various chemical transformations such as rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations. This multifaceted utility underscores TFA's importance in the realm of organic chemistry, offering deep insights into its diverse uses (López & Salazar, 2013).
Chromatography
In reversed-phase liquid chromatography (RPLC), TFA demonstrates efficacy as an ion-pair reagent, influencing both retention and selectivity in the separation of small ionizable solutes. Its role extends beyond a mere mobile phase pH stabilizer, delving into the intricate control of retention times and selectivity, a testament to its versatility in analytical chemistry (Cai & Li, 1999).
Environmental Studies
TFA has been identified in ocean waters from remote locations, raising questions about its natural occurrence and distribution. Environmental analytical studies focusing on TFA highlight its ubiquity and persistence in various ecosystems, emphasizing the importance of understanding its environmental fate and behavior (Frank et al., 2002).
Proteomics and Mass Spectrometry
In the field of proteomics, TFA is recognized for its role in enhancing liquid chromatography-mass spectrometry (LC-MS) of peptides and proteins. Although TFA can suppress signals in electrospray ionization-mass spectrometry (ESI-MS), supercharging agents have been shown to mitigate this effect, thereby improving the sensitivity and accuracy of protein analysis (Nshanian et al., 2017).
TFA Removal Techniques
In the context of hydrophilic interaction liquid chromatography (HILIC) of intact proteins, TFA's ionization suppression effects pose challenges. However, innovative techniques involving microfluidic ion strippers and membrane-based devices have been developed for the selective post-column removal of TFA anions, showcasing advancements in analytical methodology aimed at overcoming TFA's analytical limitations (Wouters et al., 2021).
properties
Product Name |
Tfllr-NH2(tfa) |
---|---|
Molecular Formula |
C33H54F3N9O8 |
Molecular Weight |
761.84 |
IUPAC Name |
(S)-2-((S)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-3-phenylpropanamido)-N-((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide, 2,2,2-trifluoroacetate salt |
InChI |
InChI=1S/C31H53N9O6.C2HF3O2/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41;3-2(4,5)1(6)7/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36);(H,6,7)/t19-,21+,22+,23+,24+,25+;/m1./s1 |
InChI Key |
QVNWOGSDGQDGHP-MKVNCOEFSA-N |
SMILES |
NC(NCCC[C@@H](C(N)=O)NC([C@@H](NC([C@H](CC(C)C)NC([C@@H](NC([C@@H](N)[C@H](O)C)=O)CC1=CC=CC=C1)=O)=O)CC(C)C)=O)=N.OC(C(F)(F)F)=O |
Appearance |
A crystalline solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TFLLR-NH2 TFA, TFLLR-NH2 trifluoroacetate salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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